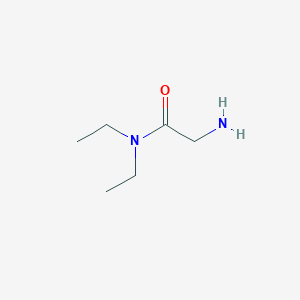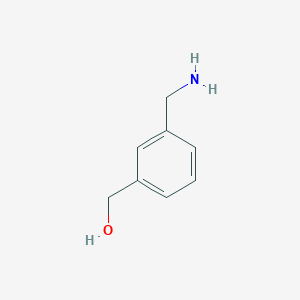
(2-Amino-4-(Methoxycarbonyl)phenyl)boronsäurehydrochlorid
Übersicht
Beschreibung
“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 380430-55-7 . It has a molecular weight of 231.44 . The compound is a solid at room temperature .
Synthesis Analysis
A practical and efficient process for the synthesis of this compound from p-bromo toluene has been developed via borylation, oxidation, nitration, esterification, and hydrogenation .Molecular Structure Analysis
The molecular formula of this compound is C8H11BClNO4 . The IUPAC name is (2-amino-4-methoxycarbonylphenyl)boronic acid;hydrochloride . The InChI is InChI=1S/C8H10BNO4.ClH/c1-14-8 (11)5-2-3-6 (9 (12)13)7 (10)4-5;/h2-4,12-13H,10H2,1H3;1H . The Canonical SMILES is B (C1=C (C=C (C=C1)C (=O)OC)N) (O)O.Cl .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions including borylation, oxidation, nitration, esterification, and hydrogenation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 231.44 .Wissenschaftliche Forschungsanwendungen
Synthese von Chinolinderivaten
Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese von Chinolinderivaten, die in der pharmazeutischen Industrie wegen ihrer biologischen Aktivität wichtig sind. Die effiziente Synthese dieser Verbindungen ist entscheidend für die Entwicklung potenzieller Medikamentenkandidaten .
Kreuzkupplungsreaktionen
Es wird in Kreuzkupplungsreaktionen verwendet, um eine Vielzahl von Naturprodukten und biologisch aktiven Verbindungen herzustellen. Dazu gehört die Synthese von Pyrimidochinolinen, Imidazochinolinen, Thiazochinolinen und Oxazochinolinderivaten, die signifikante biologische Eigenschaften besitzen .
Impfstoffadjuvantien
Einige Derivate, die mit dieser Verbindung synthetisiert werden, wurden als Impfstoffadjuvantien identifiziert. Dies sind Substanzen, die die Immunantwort des Körpers auf ein Antigen verstärken .
Anti-HIV- und Antituberkulosemittel
Die Verbindung wird zur Herstellung von Mitteln mit Anti-HIV- und Antituberkulose-Eigenschaften verwendet und trägt zur Behandlung und Bewältigung dieser Krankheiten bei .
Antikrebs- und Antimykobakterielle Anwendungen
Derivate dieser Verbindung haben Antikrebs- und Antimykobakterielle Aktivitäten gezeigt, was sie bei der Synthese von therapeutischen Mitteln für diese Erkrankungen wertvoll macht .
Immunantwortmodifikatoren
Ein Beispiel für ein Derivat ist Imiquimod, ein von der FDA zugelassenes Immunantwortmodifikator, der zur Behandlung von Hauttumoren eingesetzt wird. Es wirkt, indem es das Immunsystem durch die Expression von TLK 7 auf Plasmazell-Dendritischen Zellen und B-Zellen beim Menschen stimuliert .
Synthese aus p-Bromtoluol
Ein praktischer und effizienter Prozess wurde für die Synthese dieser Verbindung aus p-Bromtoluol entwickelt, der Schritte wie Borylierung, Oxidation, Nitrierung, Veresterung und Hydrierung umfasst .
Funktionalisierte Arylboronsäuren und Arylboronate
Als funktionalisierte Arylboronsäure ist sie aufgrund ihrer Fähigkeit, sich einer konsekutiven Kreuzkupplung zu unterziehen, was zur komplexen Struktur der Zielmoleküle führt, sehr wertvoll. Dies ist besonders wichtig für die schnelle Synthese von heterocyclischen kleinen Molekülen .
Safety and Hazards
Wirkmechanismus
Target of Action
2-Amino-4-methoxycarbonylphenylboronic acid hydrochloride is a versatile synthetic intermediate used in cross-coupling reactions for the preparation of a wide variety of natural products and biologically active compounds . It is primarily targeted towards the synthesis of quinolines derivatives .
Mode of Action
The compound interacts with its targets through a sequence of regiocontrolled halogenation followed by palladium-catalysed coupling reaction based upon a heterocyclic scaffold . This process allows for consecutive cross-coupling from these compounds, which can rapidly lead to the complex structure of target molecules .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of both libraries and individual heterocyclic small molecules, which is of major importance to the pharmaceutical industry . The affected pathways lead to the production of various biologically active compounds such as pyrimidoquinolines, imidazoquinolines, thiazoquinolines, and oxazoquinolines derivatives .
Result of Action
The result of the compound’s action is the production of a wide variety of natural products and biologically active compounds . These compounds possess various types of significant biological properties as vaccine adjuvants, such as antiHIV, antituberculosis, anticancer, antimycobacterial .
Action Environment
The action of 2-Amino-4-methoxycarbonylphenylboronic acid hydrochloride is influenced by environmental factors such as temperature and atmospheric conditions. For instance, the compound is stored in an inert atmosphere at room temperature . These conditions are likely to influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic small molecules, which are of major importance to the pharmaceutical industry
Cellular Effects
Its derivatives, such as pyrimidoquinolines, imidazoquinolines, thiazoquinolines, and oxazoquinolines, have shown significant biological properties as vaccine adjuvants, including anti-HIV, antituberculosis, anticancer, and antimycobacterial properties .
Molecular Mechanism
It is known to participate in palladium-catalyzed coupling reactions
Eigenschaften
IUPAC Name |
(2-amino-4-methoxycarbonylphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5;/h2-4,12-13H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUSDMZTKZZVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586007 | |
| Record name | [2-Amino-4-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380430-55-7 | |
| Record name | Benzoic acid, 3-amino-4-borono-, 1-methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Amino-4-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



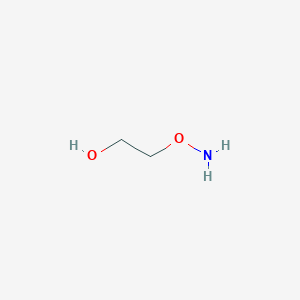

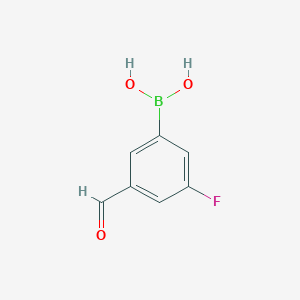
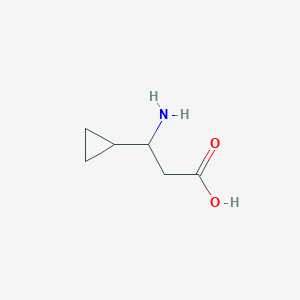
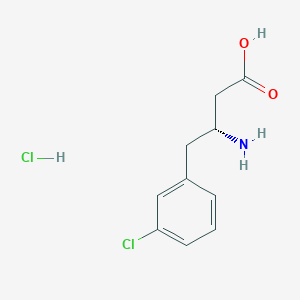
![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
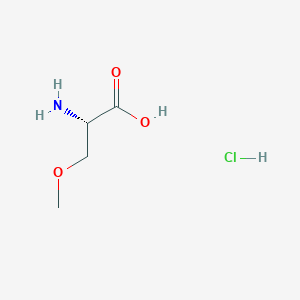
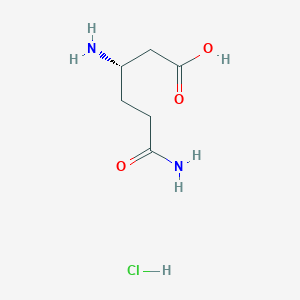
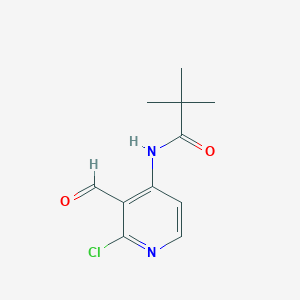
![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
